カンデサルタンアシルグルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Candesartan Acyl-Glucuronide is a metabolite of candesartan, a medication primarily used to treat hypertension and heart failure. This compound is formed through the conjugation of candesartan with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl-glucuronides is a common metabolic pathway for drugs containing carboxylic acid groups, enhancing their solubility and facilitating excretion.

科学的研究の応用

Candesartan Acyl-Glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the formation and elimination of this metabolite helps in understanding the pharmacokinetics of candesartan.

Drug-Drug Interactions: It is a potent inhibitor of cytochrome P450 2C8, which can lead to significant drug-drug interactions.

Biomarker Development: Its presence in biological fluids can serve as a biomarker for monitoring candesartan therapy.

作用機序

Target of Action

Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .

Mode of Action

Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .

Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .

Pharmacokinetics

The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .

Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .

In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .

Action Environment

The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .

Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .

生化学分析

Biochemical Properties

Candesartan Acyl-Glucuronide interacts with several biomolecules, including enzymes such as Cytochrome P450 (CYP) 2C8 and proteins like organic anion-transporting polypeptides (OATP) 1B1 and OATP1B3 . These interactions can influence the metabolism of other drugs, such as paclitaxel .

Cellular Effects

Candesartan Acyl-Glucuronide can affect various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Candesartan Acyl-Glucuronide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the CYP2C8-mediated metabolism of paclitaxel, with the strongest inhibition observed for Candesartan Acyl-Glucuronide .

Metabolic Pathways

Candesartan Acyl-Glucuronide is involved in metabolic pathways that include enzymes such as UDP-glucuronosyltransferase (UGT) 1A10 and UGT2B7 . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

Candesartan Acyl-Glucuronide is transported and distributed within cells and tissues. It interacts with transporters like OATP1B1 and OATP1B3, which can affect its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan Acyl-Glucuronide involves the enzymatic conjugation of candesartan with glucuronic acid. This reaction is typically carried out in the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of candesartan .

Industrial Production Methods: In an industrial setting, the production of Candesartan Acyl-Glucuronide can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These cultures are incubated with candesartan, allowing the enzymatic reaction to proceed under controlled conditions .

化学反応の分析

Types of Reactions: Candesartan Acyl-Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide moiety, regenerating the parent drug candesartan. Transacylation reactions can lead to the formation of protein adducts, which may have implications for drug toxicity .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, often catalyzed by enzymes such as β-glucuronidase.

Transacylation: Can occur spontaneously under physiological conditions, facilitated by the presence of nucleophilic groups on proteins.

Major Products Formed:

Hydrolysis: Produces candesartan and glucuronic acid.

Transacylation: Results in the formation of protein adducts, which can be reversible or irreversible depending on the specific reaction conditions.

類似化合物との比較

Candesartan N2-Glucuronide: Another glucuronide metabolite of candesartan, but with a different site of glucuronidation.

Losartan Acyl-Glucuronide: A similar metabolite formed from losartan, another angiotensin receptor blocker.

Ibuprofen Acyl-Glucuronide: Formed from ibuprofen, a nonsteroidal anti-inflammatory drug.

Uniqueness: Candesartan Acyl-Glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not observed with all acyl-glucuronides. This property makes it particularly significant in the context of drug-drug interactions and pharmacokinetic studies .

特性

CAS番号 |

180603-77-4 |

|---|---|

分子式 |

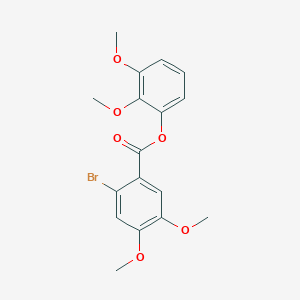

C30H28N6O9 |

分子量 |

616.6 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H28N6O9/c1-2-43-30-31-20-9-5-8-19(28(42)45-29-24(39)22(37)23(38)25(44-29)27(40)41)21(20)36(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-35-33-26/h3-13,22-25,29,37-39H,2,14H2,1H3,(H,40,41)(H,32,33,34,35)/t22-,23-,24+,25-,29-/m0/s1 |

InChIキー |

IQMPSFXZXNRDMY-GMQKQUAPSA-N |

異性体SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

正規SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

同義語 |

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。